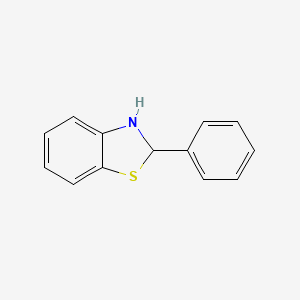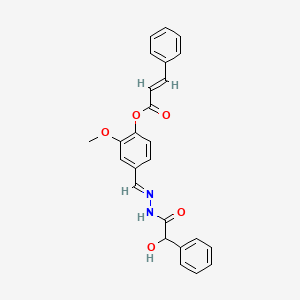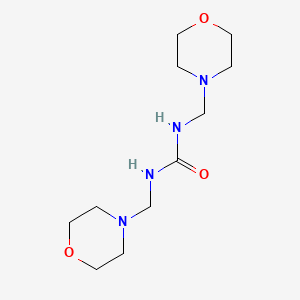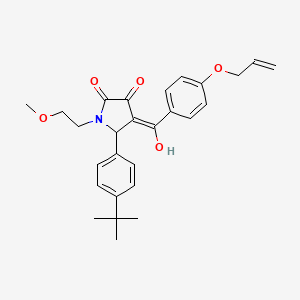
Benzothiazole, 2,3-dihydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フェニル-2,3-ジヒドロベンゾチアゾールは、分子式C13H11NSを持つ有機化合物です。ベンゾチアゾールの誘導体であり、2位にフェニル基、2,3位にジヒドロ構造を持つことが特徴です。この化合物は、化学、生物学、産業など様々な分野で多岐にわたる用途を持つことで知られています。
2. 製法
合成経路と反応条件: 2-フェニル-2,3-ジヒドロベンゾチアゾールの合成は、通常、2-アミノチオフェノールとフェニル酢酸を酸性条件下で環化させることから始まります。反応は中間体の形成を経て進行し、その後環化して目的生成物が生成されます。反応条件には、塩酸や硫酸などの強酸の存在下で反応物を加熱することがよく含まれます。
工業的製造方法: 工業規模では、2-フェニル-2,3-ジヒドロベンゾチアゾールの生産は、反応条件をより適切に制御し、収率を高めることができる連続フロープロセスによって実現できます。触媒の使用と反応パラメータの最適化により、合成の効率をさらに高めることができます。
反応の種類:
酸化: 2-フェニル-2,3-ジヒドロベンゾチアゾールは、様々な酸化された誘導体を生成するために酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この化合物の還元は、ジヒドロ誘導体の生成につながる可能性があります。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: この化合物は、求電子置換反応と求核置換反応に参加することができ、フェニル基またはベンゾチアゾール環を官能基化することができます。
一般的な試薬と条件:
酸化: 酢酸中の過酸化水素、水溶液中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム、エーテル中の水素化リチウムアルミニウム。
置換: 臭素や塩素などのハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物:
酸化: 酸化されたベンゾチアゾール誘導体。
還元: ジヒドロベンゾチアゾール誘導体。
置換: 様々な置換基を持つ官能基化されたベンゾチアゾール化合物。
4. 科学研究への応用
化学: 2-フェニル-2,3-ジヒドロベンゾチアゾールは、有機合成における構成要素として使用されています。より複雑な分子や材料の合成のための前駆体として役立ちます。
生物学: 生物学的研究において、この化合物は、生物活性分子の可能性について研究されています。抗菌性と抗真菌性を示し、新しい医薬品の開発候補となっています。
医学: この化合物は、抗炎症剤や抗がん剤としての使用など、その潜在的な治療的応用について調査されています。生物学的標的に作用する能力により、創薬において有望な候補となっています。
産業: 産業セクターでは、2-フェニル-2,3-ジヒドロベンゾチアゾールは、染料、顔料、ゴム化学品の製造に使用されています。その安定性と反応性により、様々な産業用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-phenyl- typically involves the cyclization of 2-aminothiophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include heating the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of Benzothiazole, 2,3-dihydro-2-phenyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzothiazole, 2,3-dihydro-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl group or the benzothiazole ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Functionalized benzothiazole compounds with various substituents.
科学的研究の応用
Chemistry: Benzothiazole, 2,3-dihydro-2-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Benzothiazole, 2,3-dihydro-2-phenyl- is used in the production of dyes, pigments, and rubber chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
2-フェニル-2,3-ジヒドロベンゾチアゾールの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、酵素や受容体に結合し、その活性を調節することができます。この化合物の構造により、酵素の活性部位に適合し、その機能を阻害または活性化することができます。この相互作用は、抗菌活性やがん細胞の増殖阻害など、様々な生物学的効果をもたらす可能性があります。
類似化合物:
ベンゾチアゾール: ジヒドロとフェニルの修飾がない親化合物。
2-フェニルベンゾチアゾール: 構造は似ていますが、ジヒドロ修飾がありません。
2,3-ジヒドロベンゾチアゾール: フェニル基がありません。
独自性: 2-フェニル-2,3-ジヒドロベンゾチアゾールは、フェニル基とジヒドロベンゾチアゾール環という組み合わせの構造的特徴を持つためユニークです。この組み合わせにより、類似体と比べて化学的および生物学的な特性が異なり、用途がより多岐にわたっています。
2-フェニル-2,3-ジヒドロベンゾチアゾールの合成、反応、用途、メカニズムを理解することで、研究者は様々な科学分野や産業分野における可能性をさらに探求することができます。
類似化合物との比較
Benzothiazole: The parent compound, lacking the dihydro and phenyl modifications.
2-Phenylbenzothiazole: Similar structure but without the dihydro modification.
2,3-Dihydrobenzothiazole: Lacks the phenyl group.
Uniqueness: Benzothiazole, 2,3-dihydro-2-phenyl- is unique due to its combined structural features of a phenyl group and a dihydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of Benzothiazole, 2,3-dihydro-2-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
31230-83-8 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC名 |
2-phenyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C13H11NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-14H |
InChIキー |
YKJUYTXCRIKRND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)


![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)




![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
